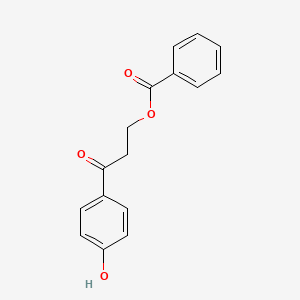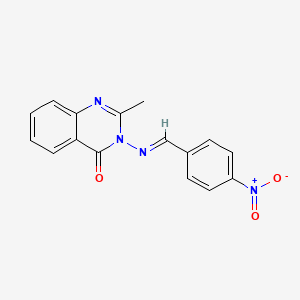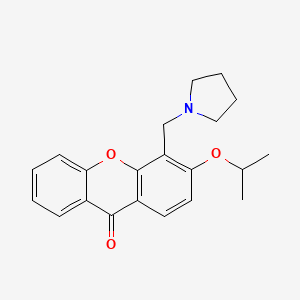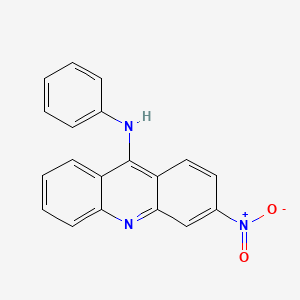
3-Nitro-N-phenylacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-N-phenylacridin-9-amine is a chemical compound with the molecular formula C19H13N3O2. It belongs to the class of acridine derivatives, which are known for their broad range of pharmaceutical properties. This compound is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to the acridine core. Acridine derivatives have been actively researched for their potential therapeutic applications, including anticancer, antibacterial, and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-phenylacridin-9-amine typically involves the nitration of N-phenylacridin-9-amine. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products and to ensure the selective introduction of the nitro group at the desired position on the acridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-N-phenylacridin-9-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with Pd/C catalyst, or SnCl2 in HCl.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Reduction: Formation of 3-amino-N-phenylacridin-9-amine.
Substitution: Formation of various substituted acridine derivatives.
Oxidation: Formation of oxidized phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex acridine derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer, antibacterial, and antiviral properties. Acridine derivatives, including 3-Nitro-N-phenylacridin-9-amine, have shown promise in inhibiting the growth of cancer cells and pathogens.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Nitro-N-phenylacridin-9-amine involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and inhibiting the activity of DNA-related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can cause oxidative stress and damage to cellular components .
Comparaison Avec Des Composés Similaires
3-Nitro-N-phenylacridin-9-amine can be compared with other similar compounds such as:
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antibacterial properties.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
The uniqueness of this compound lies in its specific nitro and phenyl substitutions, which confer distinct chemical and biological properties compared to other acridine derivatives .
Propriétés
Numéro CAS |
94129-61-0 |
|---|---|
Formule moléculaire |
C19H13N3O2 |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
3-nitro-N-phenylacridin-9-amine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)14-10-11-16-18(12-14)21-17-9-5-4-8-15(17)19(16)20-13-6-2-1-3-7-13/h1-12H,(H,20,21) |
Clé InChI |
ZLLQTIXWWCCTOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


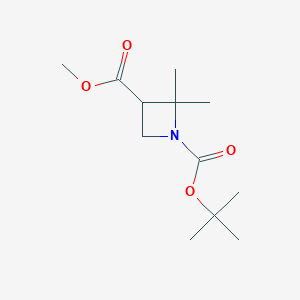
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)
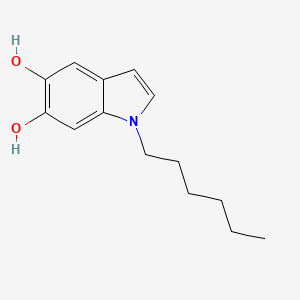
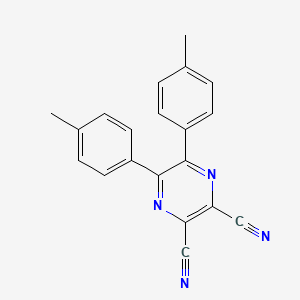
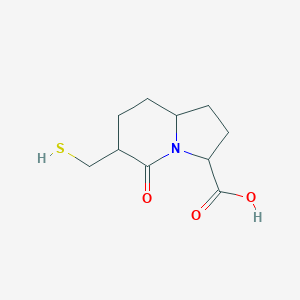

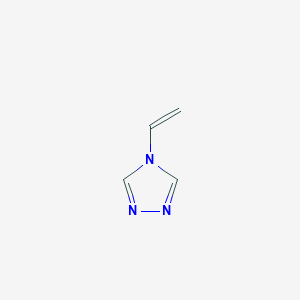
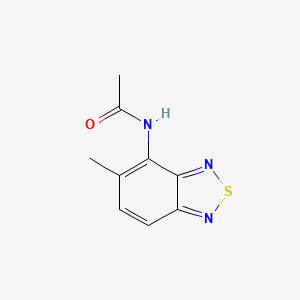
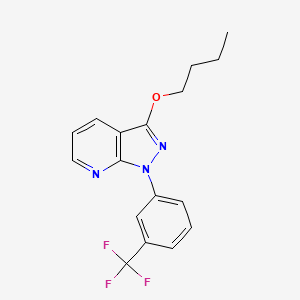
![[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate](/img/structure/B12925044.png)
